4-Ethyl-1,3-thiazol-5-amine
Overview
Description
4-Ethyl-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . These interactions can lead to a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For example, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes . These changes can lead to a variety of downstream effects, depending on the specific targets and pathways involved.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that these compounds may have good bioavailability.
Result of Action
Thiazole derivatives have been shown to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment.
Biological Activity
4-Ethyl-1,3-thiazol-5-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their roles in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
This compound exhibits its biological effects primarily through the inhibition of key enzymes and pathways involved in disease processes. Notably, it has been shown to inhibit 5-lipoxygenase (LOX) , an enzyme crucial for the synthesis of leukotrienes implicated in inflammatory diseases such as asthma and rheumatoid arthritis . This inhibition results in reduced inflammation and associated symptoms.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives possess significant antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines . The mechanism involves interference with tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit LOX activity. In vitro assays have confirmed that this compound directly inhibits LOX, thereby reducing the production of pro-inflammatory leukotrienes . This activity positions it as a candidate for treating inflammatory conditions.
Study 1: Antiproliferative Effects
In a study evaluating a series of thiazole derivatives, it was found that modifications at the N-position significantly impacted biological activity. The most potent derivative exhibited an IC50 value of 0.64 μM in inhibiting tubulin polymerization compared to standard controls like CA-4 . This suggests that structural optimization can enhance the anticancer properties of thiazole derivatives.
Study 2: Inhibition of Inflammation
Research focused on LOX inhibition revealed that thiazole compounds could effectively reduce inflammatory markers in both in vitro and in vivo models. The direct inhibition of LOX by these compounds indicates their potential as therapeutic agents for managing chronic inflammatory diseases .
Data Summary
Properties
IUPAC Name |
4-ethyl-1,3-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-2-4-5(6)8-3-7-4/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTISIBIFDGLAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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